molecular formula C13H13N3O4 B5865443 N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B5865443
M. Wt: 275.26 g/mol
InChI Key: ZMFDPLGDZFJHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a dioxo group and an acetamide moiety linked to a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of urea with an appropriate β-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Dioxo Group: The dioxo group is introduced by oxidizing the pyrimidine core using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Attachment of the Acetamide Moiety: The acetamide moiety is introduced by reacting the pyrimidine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Coupling with 3-Methylphenol: The final step involves the coupling of the intermediate with 3-methylphenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors and catalysts to enhance yield and purity. Solvent selection and purification techniques, such as recrystallization and chromatography, are also crucial in the industrial process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amine or alcohol derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide involves the inhibition of specific enzymes, such as kinases, that play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-phenoxyacetamide: Lacks the methyl group on the phenoxy ring.

    N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(4-methylphenoxy)acetamide: Methyl group is positioned at the 4-position on the phenoxy ring.

    N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(2-methylphenoxy)acetamide: Methyl group is positioned at the 2-position on the phenoxy ring.

Uniqueness

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its binding affinity and specificity towards target enzymes. This structural variation can result in different biological activities and applications compared to its analogs.

Properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-3-2-4-9(5-8)20-7-11(17)15-10-6-14-13(19)16-12(10)18/h2-6H,7H2,1H3,(H,15,17)(H2,14,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFDPLGDZFJHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.